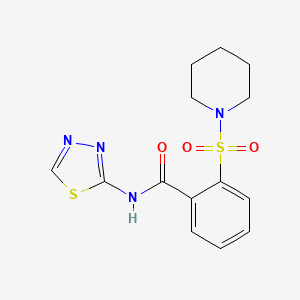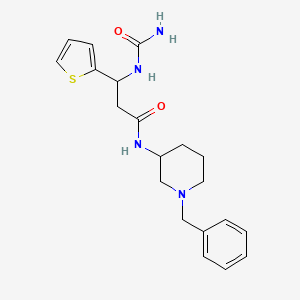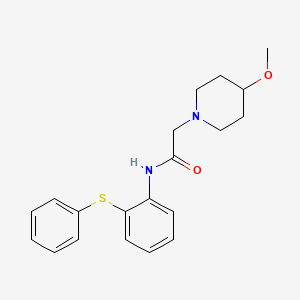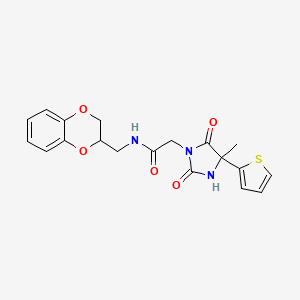
2-piperidin-1-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-piperidin-1-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide, also known as PRT062607, is a small molecule inhibitor that has been developed for the treatment of various autoimmune diseases and cancers. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mécanisme D'action
2-piperidin-1-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide exerts its effects by inhibiting SYK, a non-receptor tyrosine kinase that plays a key role in immune cell signaling. SYK is involved in the activation of various immune cells, including B cells, T cells, and mast cells, and its activity is required for the initiation and maintenance of immune responses.
By inhibiting SYK, this compound blocks the activation of immune cells and reduces the production of pro-inflammatory cytokines, leading to the suppression of immune cell-mediated inflammation. In cancer cells, inhibition of SYK by this compound leads to the suppression of tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the phosphorylation of downstream signaling molecules, including AKT and ERK, which are involved in cell survival and proliferation. This compound also reduces the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Avantages Et Limitations Des Expériences En Laboratoire
2-piperidin-1-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide has several advantages as a research tool. It is a highly selective inhibitor of SYK, with minimal off-target effects. It has also been shown to be effective in animal models of autoimmune diseases and cancers, making it a promising candidate for further preclinical and clinical studies.
However, there are also limitations to the use of this compound in lab experiments. Its potency and efficacy may vary depending on the cell type and experimental conditions. In addition, the synthesis of this compound can be challenging and time-consuming, making it difficult to obtain large quantities of the compound for use in experiments.
Orientations Futures
There are several future directions for the research and development of 2-piperidin-1-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in these patient populations.
Another potential application is in the treatment of cancers, particularly those that overexpress SYK. Clinical trials are also underway to evaluate the safety and efficacy of this compound in cancer patients.
In addition, further research is needed to elucidate the precise mechanisms of action of this compound and to identify potential biomarkers of response to the treatment. This information could be used to optimize the use of this compound in clinical settings and to develop new treatments for autoimmune diseases and cancers.
Méthodes De Synthèse
The synthesis of 2-piperidin-1-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide involves several steps, including the reaction of 2-amino-5-chlorobenzonitrile with thiosemicarbazide, followed by cyclization and sulfonylation to yield the final product. The synthesis of this compound has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
2-piperidin-1-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications in autoimmune diseases and cancers. In preclinical studies, this compound has been shown to inhibit the activity of spleen tyrosine kinase (SYK), a key mediator of immune cell signaling. This inhibition leads to the suppression of immune cell activation and the reduction of inflammation, making this compound a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
This compound has also been shown to have anti-cancer effects. SYK is overexpressed in many types of cancer cells, and its activity is associated with tumor growth and metastasis. Inhibition of SYK by this compound has been shown to reduce the proliferation and survival of cancer cells, as well as inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
2-piperidin-1-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S2/c19-13(16-14-17-15-10-22-14)11-6-2-3-7-12(11)23(20,21)18-8-4-1-5-9-18/h2-3,6-7,10H,1,4-5,8-9H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMHXGPGCDLAPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2C(=O)NC3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B7550392.png)
![1-(2-fluorophenyl)-N-[(3-methylphenyl)methyl]pyrazole-3-carboxamide](/img/structure/B7550399.png)
![N-[1-[4-(azepane-1-carbonyl)piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide](/img/structure/B7550402.png)
![3-(2,4-dioxoquinazolin-1-yl)-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]propanamide](/img/structure/B7550416.png)
![N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7550424.png)
![N-[(3-fluorophenyl)-(1-methylimidazol-2-yl)methyl]-4-methyl-2-phenylpiperazine-1-carboxamide](/img/structure/B7550426.png)

![2-[[4-benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(piperidin-1-ylmethyl)phenyl]acetamide](/img/structure/B7550439.png)
![3'-[2-[4-(Adamantane-1-carbonyl)piperazin-1-yl]-2-oxoethyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7550444.png)

![2-(2-acetyl-3,4-dihydro-1H-isoquinolin-1-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B7550468.png)


![N-[1-[3-(methanesulfonamido)phenyl]ethyl]-3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7550486.png)
